4-Chlorobenzofuran
Overview
Description
Benzofuran and its derivatives, including 4-Chlorobenzofuran, are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be obtained through synthetic reactions . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The chemical structure of benzofuran is composed of fused benzene and furan rings . The molecular structure of 4-Chlorobenzofuran-3(2H)-one is a white to pale yellow crystalline powder with a molecular weight of 246.66 g/mol.Chemical Reactions Analysis
The stoichiometry of chemical reactions may serve as the basis for quantitative chemical analysis methods . Titrations involve measuring the volume of a titrant solution required to completely react with a sample solution .Physical And Chemical Properties Analysis
4-Chlorobenzofuran-3(2H)-one is a white to pale yellow crystalline powder with a molecular weight of 246.66 g/mol. It has a melting point of 112-115°C and a boiling point of 375.7°C at 760 mmHg.Scientific Research Applications
Specific Scientific Field
Summary of the Application
Benzofuran derivatives, including 4-Chlorobenzofuran, have shown potential anticancer activity. They have been found to inhibit the proliferation of various human cancer cell lines .
Methods of Application or Experimental Procedures
In one study, a series of fourteen apoptotic anticancer derivatives were developed using the Allosteric cannabinoid receptor type 1 (CB1) modulator 5-chlorobenzofuran-2-carboxamides. Each compound was then tested to evaluate its antiproliferative activity against the human mammary gland epithelial cell line (MCF-10A) via cell viability assays .
Results or Outcomes
The 4-fluoro and 4-chloro substituted derivatives exhibited the highest potency against both cells HL-60 and K562 with IC 50 = 2.64–2.82 μM. The mechanism of the study proved that compound 67g induced apoptosis in HL-60 and K562 cell lines, and affected the expression of MNK/eIF4E axis-related proteins .
Antimicrobial Activity
Specific Scientific Field
Summary of the Application
Benzofuran-based compounds, including 4-Chlorobenzofuran, have been studied for their antimicrobial properties .
Results or Outcomes
Total Synthesis of Natural Products
Specific Scientific Field
Summary of the Application
4-Chlorobenzofuran is used in the total synthesis of natural products containing benzofuran rings . These natural products have complex structures and are being studied for possible biological activities .
Results or Outcomes
Enhancement of Insulin Sensitivity
Specific Scientific Field
Summary of the Application
Machicendiol 4, a benzofuran isolated from the extracts of Machilus glaucescens, has been long used as traditional medicine in the treatment of asthma, rheumatism, and ulcers . It has been found that 2,5-disubstituted benzofurans, including 4-Chlorobenzofuran, are particularly active in enhancement of insulin sensitivity .
Results or Outcomes
Antiviral Activity
Specific Scientific Field
Summary of the Application
Benzofuran compounds, including 4-Chlorobenzofuran, have been found to exhibit antiviral activities . For example, a novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Results or Outcomes
Treatment of Skin Diseases
Specific Scientific Field
Summary of the Application
Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
Safety And Hazards
Future Directions
Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . Benzofuran substituted chalcone compounds are also important anticancer drug research directions in recent years . There is a need to collect the latest information in this promising area .
properties
IUPAC Name |
4-chloro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIRGDBCGVDPQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436848 | |
Record name | 4-chlorobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzofuran | |
CAS RN |
257864-14-5 | |
Record name | 4-chlorobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.